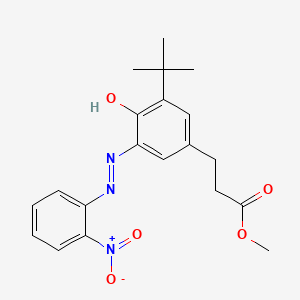
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzene ring, a propanoic acid group, a tert-butyl group, a hydroxyl group, a nitrophenyl group, and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester typically involves multiple steps. One common method includes the azo coupling reaction, where an aromatic amine reacts with a nitroaromatic compound in the presence of a coupling agent. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may require reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its azo linkage.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form aromatic amines, which may interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 4-hydroxy-3-(1,1-dimethylethyl)-5-((2-nitrophenyl)azo)-, methyl ester
- Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((4-nitrophenyl)azo)-, methyl ester
Uniqueness
Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester is unique due to the specific positioning of the nitrophenyl group and the tert-butyl group, which can influence its chemical reactivity and biological activity. The presence of the azo linkage also imparts distinct properties, making it valuable for various applications.
Properties
CAS No. |
134440-55-4 |
|---|---|
Molecular Formula |
C20H23N3O5 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 3-[3-tert-butyl-4-hydroxy-5-[(2-nitrophenyl)diazenyl]phenyl]propanoate |
InChI |
InChI=1S/C20H23N3O5/c1-20(2,3)14-11-13(9-10-18(24)28-4)12-16(19(14)25)22-21-15-7-5-6-8-17(15)23(26)27/h5-8,11-12,25H,9-10H2,1-4H3 |
InChI Key |
WYAOOYQXXBXTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N=NC2=CC=CC=C2[N+](=O)[O-])O |
physical_description |
Other Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


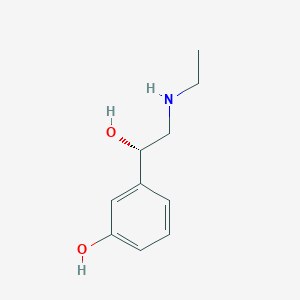


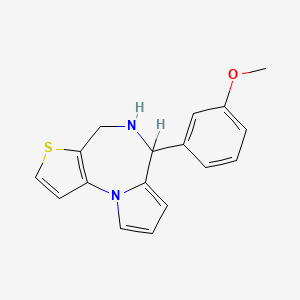
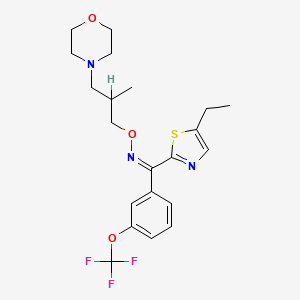
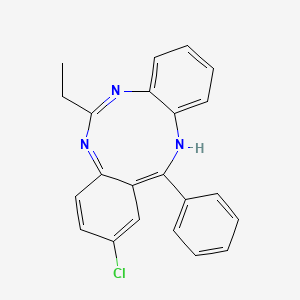
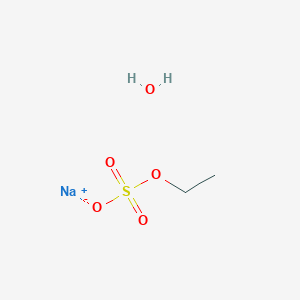
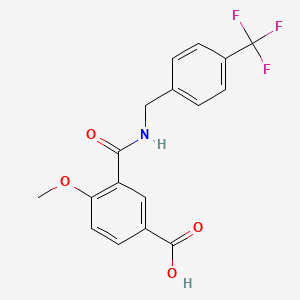

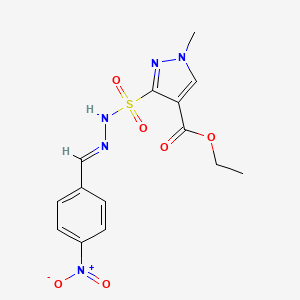

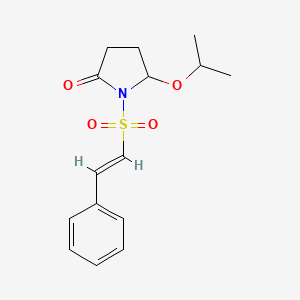
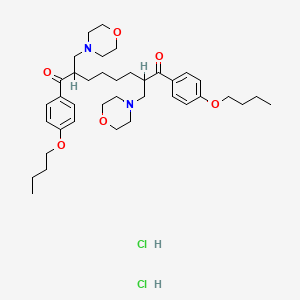
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
